Regioisomeric Specificity: 4-Boronate Position is Essential for 4-Arylpyridine API Pharmacophore Construction vs. 5-Boronate Analog (CAS 1010101-09-3)
The 4-arylpyridine substructure is a critical pharmacophore in multiple approved and investigational APIs including Cerivastatin, Glenvastatin, and Otamixaban [1]. Only the 4-boronate position (as in the target compound) can deliver this connectivity; the 5-boronate regioisomer CAS 1010101-09-3 installs the aryl group at the C5 position, generating a geometrically distinct scaffold incompatible with 4-arylpyridine-based pharmacophores. The 2025 study by Suzuki et al. demonstrated that pyridine-4-boronic acid pinacol ester derivatives achieve 97.8% HPLC yield in Suzuki–Miyaura coupling with 4-iodopyridine under optimized impurity-controlled conditions (Method B), with byproduct formation suppressed below 0.05% — a critical threshold for ICH Q3A compliance in API manufacturing [1]. Substrates bearing a 2,3-dichloro substitution pattern (most closely modeling the target compound) exhibited a slight reduction in yield relative to unsubstituted analogs, but with byproduct formation still successfully minimized, confirming that the 2,6-dichloro-3-methyl substitution pattern remains compatible with high-efficiency, low-impurity coupling [1].
| Evidence Dimension | Suzuki–Miyaura coupling yield and impurity profile for 4-pyridineboronic acid pinacol ester derivatives |
|---|---|
| Target Compound Data | Substrates with 2,3-dichloro substitution: slight yield reduction vs. unsubstituted analog; byproduct (phenylated impurity from ligand) still minimized (Method B) [1] |
| Comparator Or Baseline | Unsubstituted pyridine-4-boronic acid pinacol ester 1b: 97.8% HPLC yield, byproduct undetectable (Method B); 97.2% yield with 0.05% byproduct (Method A) [1] |
| Quantified Difference | Qualitative: 2,3-dichloro substrates show acceptable reduced yield with maintained impurity suppression vs. unsubstituted baseline [1] |
| Conditions | Method B: Pd(dppf)Cl₂·CH₂Cl₂, K₂CO₃, toluene/H₂O (3:1), 80–100 °C, argon atmosphere; evaluated by HPLC [1] |
Why This Matters
The C4-boronate regioposition is structurally mandatory for accessing the 4-arylpyridine API pharmacophore; the C5-regioisomer yields a biologically irrelevant connectivity, making CAS 1010101-08-2 the only commercially available regioisomer suitable for this application.
- [1] Suzuki, T.; Hasegawa, M.; Mashimo, A.; Kuwahara, S.; Ogawa, T.; Araki, K.; Matsuoka, R.; Kawamoto, H. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chem. Pharm. Bull. 2025, 73 (4), 327–335. View Source
